molecular formula C9H8ClNO2S B1602826 1-Methyl-1H-indole-4-sulfonyl chloride CAS No. 876316-36-8

1-Methyl-1H-indole-4-sulfonyl chloride

Cat. No.: B1602826
CAS No.: 876316-36-8
M. Wt: 229.68 g/mol
InChI Key: HFWFOJFQXZBLAU-UHFFFAOYSA-N
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Description

1-Methyl-1H-indole-4-sulfonyl chloride is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a sulfonyl chloride group attached to the indole ring, which imparts unique chemical properties and reactivity.

Mechanism of Action

Target of Action

1-Methyl-1H-indole-4-sulfonyl chloride, like many indole derivatives, is known to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets in various ways, often leading to changes in cellular function . For instance, some indole derivatives have been reported to inhibit viral replication , while others have shown anti-inflammatory and analgesic activities .

Biochemical Pathways

Given the broad range of biological activities exhibited by indole derivatives, it is likely that this compound affects multiple pathways . These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, and more .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and to be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be 1.94 .

Result of Action

Based on the known activities of indole derivatives, it can be inferred that this compound may have a variety of effects at the molecular and cellular level, potentially including inhibition of viral replication, reduction of inflammation, and inhibition of cancer cell proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is moisture sensitive and reacts violently with water, liberating toxic gas . Therefore, it should be stored in an inert atmosphere at 2-8°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-indole-4-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamides. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a sulfonylating agent, reacting with amines to form sulfonamide bonds. This interaction is crucial in the development of pharmaceuticals and other bioactive compounds .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modifying proteins through sulfonylation, which can alter their activity, stability, and interactions. This compound can impact cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit certain enzymes, leading to changes in metabolic pathways and cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act as an electrophile, reacting with nucleophilic sites on biomolecules. This reaction can result in the formation of covalent bonds, leading to enzyme inhibition or activation. The compound can also induce changes in gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under ambient conditions but can degrade when exposed to moisture or high temperatures. Long-term effects on cellular function can be observed in both in vitro and in vivo studies, where prolonged exposure may lead to cumulative changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and specific biochemical effects. At higher doses, toxic or adverse effects can be observed, such as organ damage or systemic toxicity. Threshold effects are important to determine the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes such as sulfonyltransferases, which facilitate the transfer of sulfonyl groups to target molecules. This interaction can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can impact its activity and function, influencing its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1H-indole-4-sulfonyl chloride typically involves the sulfonylation of 1-Methyl-1H-indole. One common method is the reaction of 1-Methyl-1H-indole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 4-position of the indole ring. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H-indole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, although these are less common for the sulfonyl chloride derivative.

    Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Catalysts: Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) can be used to facilitate electrophilic aromatic substitution reactions.

    Solvents: Organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often used to dissolve the reactants and control the reaction environment.

Major Products Formed

    Sulfonamides: Formed by the reaction of this compound with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

Scientific Research Applications

1-Methyl-1H-indole-4-sulfonyl chloride has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals with potential therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indole-5-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 5-position.

    1-Methyl-1H-indole-3-sulfonyl chloride: Sulfonyl chloride group at the 3-position.

    1-Methyl-1H-indole-2-sulfonyl chloride: Sulfonyl chloride group at the 2-position.

Uniqueness

1-Methyl-1H-indole-4-sulfonyl chloride is unique due to the specific positioning of the sulfonyl chloride group at the 4-position, which can influence its reactivity and the types of derivatives that can be synthesized from it. This positional specificity can lead to different biological activities and applications compared to its isomers.

Properties

IUPAC Name

1-methylindole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c1-11-6-5-7-8(11)3-2-4-9(7)14(10,12)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWFOJFQXZBLAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC=C2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594538
Record name 1-Methyl-1H-indole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876316-36-8
Record name 1-Methyl-1H-indole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-indole-4-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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